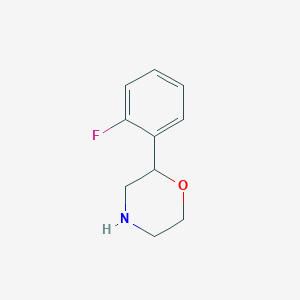
2-(2-Fluorophenyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Fluorophenyl)morpholine is a chemical compound with the CAS Number: 1017480-65-7 . It has a molecular weight of 181.21 . The IUPAC name for this compound is this compound .
Synthesis Analysis
Morpholines, including this compound, can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12FNO/c11-9-4-2-1-3-8(9)10-7-12-5-6-13-10/h1-4,10,12H,5-7H2 . This indicates that the compound contains 10 carbon atoms, 12 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 1 oxygen atom .
Physical And Chemical Properties Analysis
This compound is an oil at room temperature . The compound is stable under normal temperatures and pressures .
科学的研究の応用
Synthesis and Structural Studies
Synthesis Techniques : 2-(2-Fluorophenyl)morpholine and its derivatives have been synthesized using various techniques, such as amination and cyclization in nonproton polar solvents, followed by acidification. These methods have yielded significant results in the formation of compounds like 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride (Tao Yuan, 2012).
Crystal Structure and Characterization : Detailed crystal structure analysis and characterization of compounds like (Z)-3-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)-1-morpholinoprop-2-en-1-one have been conducted to understand their molecular configuration and potential applications (B. Chai, Changling Liu, 2011).
Pharmaceutical Intermediates
Role in Drug Synthesis : These compounds have been used as key intermediates in the synthesis of various pharmaceuticals. For example, (S)-3-(4-Fluorophenyl)morpholin-2-one is a critical intermediate in the production of the antiemetic drug Aprepitant (S. Wang, 2015).
Exploratory Studies in Drug Mechanism : Research has also explored the mechanisms of drug interactions and transformations, like the study on the defluorination of an (aminofluorophenyl)oxazolidinone, providing insights into drug stability and reactivity under various conditions (E. Fasani et al., 2008).
Biochemical and Biomedical Applications
Biological Activity Assessment : Compounds like 4-{2-[5-(4-fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine have been synthesized and tested for various biological activities, including antibacterial, antioxidant, and anti-TB properties, demonstrating their potential in therapeutic applications (Mamatha S.V et al., 2019).
Antimicrobial Activity Testing : Research has been conducted on the antimicrobial properties of morpholine derivatives in experimental models, such as the study of morpholine 2-(5-(3-fluorophenyl) -4-amino-1,2,4-triazol-3-ilthio) acetate in rats with pancreatitis, providing insights into its potential therapeutic applications (O. Bigdan et al., 2020).
Safety and Hazards
The safety information for 2-(2-Fluorophenyl)morpholine includes several hazard statements: H302, H312, H315, H319, H332, H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
将来の方向性
The future directions for research on 2-(2-Fluorophenyl)morpholine and similar compounds are promising. The morpholine motif has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . Further landmark achievements are expected in the fields of fluorination and fluoroalkylation as organofluorine compounds are used increasingly in everyday applications .
生化学分析
Biochemical Properties
2-(2-Fluorophenyl)morpholine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . The interaction with cytochrome P450 leads to the biotransformation of this compound into 2-(2-aminoethoxy)acetic acid, which further participates in metabolic pathways .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system . This interaction can lead to changes in cell signaling and neurotransmission, impacting cellular function and behavior.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to cytochrome P450 enzymes, leading to the formation of reactive intermediates that can modify other biomolecules . This binding can result in enzyme inhibition or activation, altering the metabolic pathways and gene expression profiles within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is relatively stable under normal conditions but can degrade over time, leading to the formation of degradation products that may have different biochemical activities . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enzyme inhibition and modulation of cell signaling pathways . At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . The biotransformation of this compound leads to the formation of 2-(2-aminoethoxy)acetic acid, which further participates in metabolic reactions . These pathways involve various enzymes and cofactors, affecting metabolic flux and metabolite levels within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound, affecting its biochemical activity and function . The compound’s unique structure allows it to interact with various cellular components, leading to its distribution across different tissues .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It is known to localize in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . This localization is directed by targeting signals and post-translational modifications that guide the compound to specific cellular compartments . The subcellular localization of this compound is crucial for its biochemical activity and overall function within the cell .
特性
IUPAC Name |
2-(2-fluorophenyl)morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c11-9-4-2-1-3-8(9)10-7-12-5-6-13-10/h1-4,10,12H,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQOCFSZEFFTKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1017480-65-7 |
Source


|
| Record name | 2-(2-fluorophenyl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

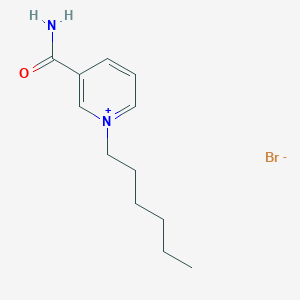
![2-{[(4-Chlorophenyl)methyl]amino}acetic acid hydrochloride](/img/structure/B1358513.png)
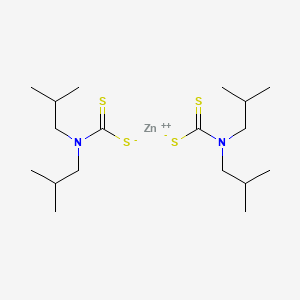
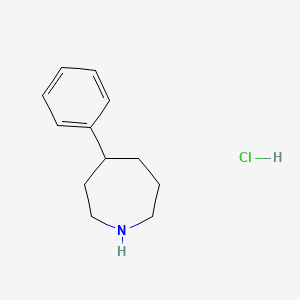
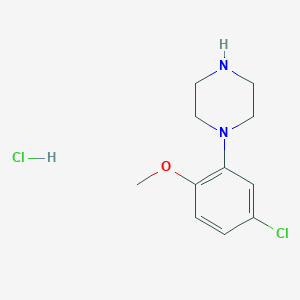
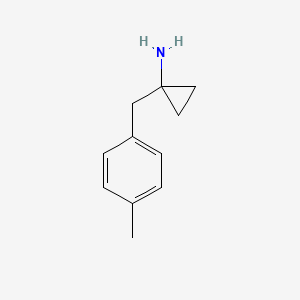

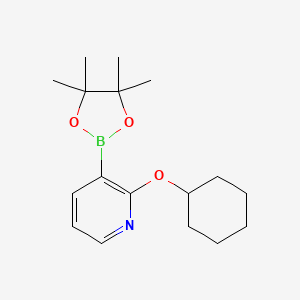

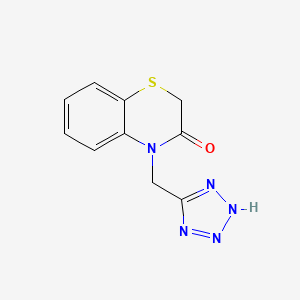
![2-(7-Methyl-5-oxo-2-phenyl-5H-imidazo[1,2-A]pyrimidin-8-YL)propionic acid](/img/structure/B1358529.png)


